Product packaging for 3,4,5,6-Tetrachlorocyclohexene(Cat. No.:CAS No. 41992-55-6)

3,4,5,6-Tetrachlorocyclohexene

Cat. No.: B13899573
CAS No.: 41992-55-6
M. Wt: 219.9 g/mol
InChI Key: CHTOKGBXCBVHQO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorocyclohexene is a chlorinated organic compound that serves as a critical intermediate in environmental and metabolic studies. Its primary research value lies in its role as a metabolite in the anaerobic biodegradation pathway of hexachlorocyclohexane (HCH) isomers, including the pesticide lindane . During this process, microorganisms facilitate the dichloroelimination of HCH, leading to the formation of tetrachlorocyclohexene, which can be further dehalogenated . This makes the compound a subject of significant interest in environmental chemistry for tracing and understanding the natural attenuation and bioremediation of persistent HCH contaminants in soil and groundwater systems . The compound's structure, featuring multiple chlorine atoms on a cyclohexene ring, enhances its polarity while limiting its water solubility, making it more compatible with non-polar solvents . This chlorinated architecture is also fundamental to its reactivity, allowing researchers to explore various chemical transformations and synthesis pathways . This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl4 B13899573 3,4,5,6-Tetrachlorocyclohexene CAS No. 41992-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOKGBXCBVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939050
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-00-9, 41992-55-6
Record name Cyclohexene, 3,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-TCCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4,5,6 Tetrachlorocyclohexene

Direct Chlorination Pathways: An Uncharted Route

The direct synthesis of 3,4,5,6-tetrachlorocyclohexene (B13899563) from the chlorination of cyclohexene (B86901) is not a well-documented process in the reviewed scientific literature. The chlorination of alkenes like cyclohexene typically proceeds via electrophilic addition across the double bond, which would initially yield 1,2-dichlorocyclohexane. Further substitution reactions would be required to introduce additional chlorine atoms, a process that can be challenging to control and often leads to a mixture of various chlorinated isomers and over-chlorinated products.

Catalyzed Chlorination of Cyclohexene

There is a lack of specific research detailing the catalyzed chlorination of cyclohexene to selectively produce this compound. While catalysts are employed in various chlorination reactions to enhance selectivity, the specific conditions and catalytic systems for achieving this particular tetrachloro-isomer from cyclohexene have not been reported in the available literature.

Electrophilic Chlorination Approaches

Similarly, specific electrophilic chlorination methods designed to yield this compound directly from cyclohexene are not described in detail in scientific publications. Standard electrophilic addition of chlorine to cyclohexene is known to form trans-1,2-dichlorocyclohexane. Achieving a tetrachlorinated product would necessitate further, more complex reaction schemes that are not commonly reported for the synthesis of this specific molecule.

Indirect Synthesis from Precursors: A More Defined Path

In contrast to direct chlorination, the synthesis of this compound from polychlorinated precursors is a more established method. This approach offers greater control over the final product's structure and has been successfully utilized in laboratory settings.

Reduction of Pentachlorocyclohexene Isomers

A key strategy for the indirect synthesis of this compound involves the controlled reduction of pentachlorocyclohexene isomers. This method allows for the selective removal of a chlorine atom to yield the desired tetrachloro-derivative.

The selective reduction of a carbon-chlorine bond in the presence of other functionalities, such as a double bond, requires careful selection of the reducing agent and reaction conditions. This control is crucial to prevent over-reduction or unwanted side reactions.

A notable example of a controlled reduction is the use of lithium aluminum hydride (LiAlH₄) to reduce isomers of 1,3,4,5,6-pentachlorocyclohexene (B12826831). Research has demonstrated that this powerful reducing agent can be employed to prepare different isomers of 1,3,4,5-tetrachlorocyclohexene. The specific isomer of the starting pentachlorocyclohexene and the reaction conditions can influence the stereochemistry of the resulting tetrachlorocyclohexene.

In a study by Kurihara et al., three isomers of 1,3,4,5-tetrachlorocyclohexene were successfully synthesized through the controlled reduction of corresponding 1,3,4,5,6-pentachlorocyclohexene isomers using lithium aluminum hydride. The structures of the resulting isomers were confirmed by proton magnetic resonance (PMR) analyses. While the abstract of this study confirms the viability of this synthetic route, detailed experimental data on reaction yields and conditions were not available in the public domain searches conducted.

Starting Material IsomerReducing AgentProduct Isomer(s)Analytical Method
1,3,4,5,6-Pentachlorocyclohexene (various isomers)Lithium Aluminum Hydride (LiAlH₄)(34/5)-, (3/45)-, and (35/4)-1,3,4,5-TetrachlorocyclohexenePMR Analysis

Diels-Alder Reactions for Isomer Specific Synthesis

The Diels-Alder reaction is a powerful and widely utilized method in organic synthesis for the formation of six-membered rings, such as the cyclohexene core of the target molecule. chemspider.com This [4+2] cycloaddition reaction, involving a conjugated diene (a system of 4 π-electrons) and a dienophile (a system of 2 π-electrons), is particularly effective for establishing specific stereoisomers of this compound. chemspider.com The reaction's concerted mechanism ensures that the stereochemistry of the reactants is directly translated to the product, making it a cornerstone for isomer-specific synthesis. epa.gov

Reactant Selection and Stereochemical Control

The key to synthesizing a specific isomer of this compound via the Diels-Alder reaction lies in the careful selection of the diene and dienophile. To achieve the desired tetrachlorinated product, chlorinated reactants are necessary. For instance, the reaction could involve a dichlorinated 1,3-butadiene (B125203) derivative reacting with a dichlorinated ethene derivative.

Stereochemical control is governed by well-established principles:

Concerted, Stereospecific Mechanism : The reaction is typically a concerted process where new bonds are formed simultaneously. This leads to a high degree of stereospecificity, where the geometry of the dienophile is retained in the product. For example, reacting a diene with cis-1,2-dichloroethene will result in two chlorine atoms that are cis to each other in the final cyclohexene ring.

The Endo Rule : When the dienophile has electron-withdrawing groups (such as chlorine), the reaction often favors the endo product. pearson.com This preference is due to a secondary orbital overlap between the electron-withdrawing groups of the dienophile and the developing π-bond of the diene in the transition state, which lowers its energy. pearson.com By selecting reactants with specific stereochemistry and leveraging the endo rule, chemists can predict and control the spatial arrangement of the chlorine atoms in the final product.

Diene ReactantDienophile ReactantExpected Major Product Stereochemistry
1,4-dichloro-1,3-butadienecis-1,2-dichloroethenecis relationship between Cl at C4 & C5; endo orientation
1,4-dichloro-1,3-butadienetrans-1,2-dichloroethenetrans relationship between Cl at C4 & C5; endo orientation
2,3-dichloro-1,3-butadiene1,2-dichloroetheneVaried isomers depending on dienophile geometry

Stepwise Synthesis Routes for this compound Isomers

Stepwise synthesis offers an alternative to cycloaddition, building the target molecule by sequentially modifying a pre-existing cyclohexene core. This approach typically involves a series of chlorination reactions, where control over reaction conditions is paramount to achieving the desired isomer and level of substitution.

A plausible stepwise route begins with cyclohexene and involves sequential chlorination steps. The chlorination of cyclohexene can proceed through different mechanisms, primarily free-radical or ionic pathways, which lead to different products. pearson.com

Free-Radical Chlorination : Initiated by UV light, this process can lead to both addition of chlorine across the double bond (e.g., trans-1,2-dichlorocyclohexane) and allylic substitution at positions 3 and 4 (3-chlorocyclohexene and 4-chlorocyclohexene). pearson.comrsc.org

Ionic Chlorination : In the absence of light and often in polar solvents, chlorination tends to proceed via an electrophilic addition mechanism. pearson.com

A stepwise synthesis would involve carefully controlling these competing pathways. For example, one could first synthesize a dichlorocyclohexene intermediate using conditions that favor a specific addition or substitution pattern. This intermediate would then be isolated and subjected to a second controlled chlorination step to introduce the final two chlorine atoms. The primary challenge in this approach is selectivity; chlorination reactions can often produce a complex mixture of isomers and over-chlorinated byproducts, necessitating careful optimization of conditions and purification steps. google.com

Novel Synthetic Approaches

Recent advancements in synthetic methodology have opened new avenues for C-Cl bond formation, offering potentially greener and more efficient routes to halogenated compounds like this compound.

Photoredox Catalysis in C-Cl Bond Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-heteroatom bonds under exceptionally mild conditions. This technique relies on a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to generate reactive radical intermediates.

In a hypothetical synthesis of tetrachlorocyclohexene, a photoredox catalyst could be used to generate chlorine radicals from a stable chlorine source (e.g., carbon tetrachloride or an N-chloroamide). These highly reactive radicals could then add to a dichlorocyclohexene precursor to form the target molecule. The use of visible light and catalytic quantities of a photosensitizer offers a more sustainable alternative to traditional methods that may require harsh reagents or initiators.

Electrocatalytic Chlorination

Electrocatalysis represents another modern and sustainable approach to chlorination. This method uses electrical current to drive the oxidation of a chloride source (such as HCl or a chloride salt) at an anode, generating reactive chlorine species. These electrochemically generated species then react with the organic substrate, such as cyclohexene or a dichlorocyclohexene intermediate.

Key advantages of this approach include:

Mild Conditions : Reactions can often be performed at room temperature and pressure.

High Selectivity : By controlling parameters such as the electrode material, applied potential, and electrolyte, it may be possible to steer the reaction towards a specific product, for example, favoring addition over substitution.

Sustainability : The method avoids the use of stoichiometric chemical oxidants, with electrons serving as the "reagent".

Research on the chlorine-mediated electrooxidation of cyclohexene has demonstrated that this method can achieve high selectivity for chlorinated products. rsc.org Applying this strategy to a partially chlorinated cyclohexene could provide a controlled, stepwise route to various this compound isomers.

MethodActivating AgentChlorine SourceKey Advantages
Photoredox CatalysisVisible Light / PhotocatalystN-chloroamides, CCl₄Mild conditions, high functional group tolerance
Electrocatalytic ChlorinationElectric Current / ElectrodeChloride Salts (e.g., KCl)Avoids harsh chemical oxidants, high potential for control

Reaction Chemistry and Mechanistic Studies of 3,4,5,6 Tetrachlorocyclohexene

Isomerization Dynamics of 3,4,5,6-Tetrachlorocyclohexene (B13899563)

The isomers of this compound (BTC) are known to undergo interconversion under various conditions. These isomerization processes are influenced by factors such as temperature, solvent polarity, and the presence of catalysts.

Thermal Isomerization Processes

Studies have shown that the thermal isomerization of α-, β-, γ-, δ-, and ε-isomers of this compound can be induced in polar solvents like dimethyl sulfoxide (DMSO). When heated in DMSO, these isomers undergo interconversion, eventually leading to an equilibrium mixture. For instance, the thermal treatment of the β-isomer of this compound in DMSO can lead to the formation of the γ-isomer tandfonline.com. The time required to reach equilibrium can be significant, with studies indicating that over 100 hours at 100°C may be necessary to achieve a state where the α-isomer is the predominant component tandfonline.com.

The choice of solvent plays a critical role in these thermal isomerization processes. Besides DMSO, other polar solvents such as ethylene glycol and dimethylformamide (DMF) have also been utilized in these studies tandfonline.com. The polarity of the solvent can influence the rate and extent of isomerization.

Catalytic Isomerization Pathways

The isomerization of this compound isomers can be significantly accelerated through catalysis. Research has demonstrated the catalytic effect of sodium iodide (NaI) on the interconversion of these isomers in DMSO tandfonline.com. The presence of a catalyst like NaI can facilitate the reaction, allowing equilibrium to be reached more rapidly than through thermal means alone.

Another effective catalytic system for the isomerization of this compound isomers is the combination of carbon disulfide (CS₂) and aluminum chloride (AlCl₃) tandfonline.com. This system has been shown to induce isomerization, in some cases very rapidly, even at room temperature tandfonline.com. The catalytic action of AlCl₃, a Lewis acid, likely involves the formation of carbocation intermediates, which facilitates the rearrangement of the chlorine atoms on the cyclohexene (B86901) ring.

Mechanistic Investigations of Isomer Interconversion

The interconversion of this compound isomers is believed to proceed through intermediates involving allylic chlorine atoms, which are known for their high reactivity tandfonline.com. The proposed mechanisms often involve the formation of carbocationic intermediates, particularly in the presence of Lewis acid catalysts like AlCl₃. These intermediates would allow for the migration of chlorine atoms, leading to the formation of different stereoisomers. The stability of the various isomers influences the final equilibrium composition, with the α-isomer being the most stable under the studied thermal conditions in DMSO tandfonline.com.

Dehalogenation Reactions of this compound

This compound can undergo dehalogenation reactions through different pathways, primarily dichloroelimination and dehydrochlorination, leading to the formation of dichlorobenzenes and trichlorobenzenes, respectively.

Dichloroelimination Mechanisms

Specific mechanistic details on the dichloroelimination from this compound are not extensively detailed in the provided search results. However, dehalogenation reactions of polychlorinated compounds are generally known to occur.

Dehydrochlorination Pathways

The dehydrohalogenation of hexachlorocyclohexane (B11772) (HCH) isomers to form trichlorobenzenes is a well-documented process that provides insight into the potential dehydrochlorination pathways of this compound. The reaction of HCH with aqueous alkali or alkaline earth solutions at elevated temperatures (90–250°C) yields a mixture of trichlorobenzene isomers, with 1,2,4-trichlorobenzene being the major product (70–85%) and 1,2,3-trichlorobenzene as a minor component (13–30%) cdc.gov. This suggests that this compound, as an intermediate in the degradation of HCH, would undergo further dehydrochlorination to yield these aromatic compounds.

C₆H₆Cl₆ → C₆H₅Cl₃ + 3 HCl

This transformation from a saturated cyclic compound to an aromatic one is a strong driving force for the reaction. The dehydrochlorination process involves the elimination of hydrogen chloride (HCl) molecules from the tetrachlorocyclohexene ring, leading to the formation of a more stable aromatic system.

Reactivity with Chemical Reagents

The reactivity of this compound with various chemical reagents is of interest, particularly in the context of environmental remediation.

Zero-valent iron (ZVI) nanoparticles are effective reagents for the degradation of chlorinated hydrocarbons. researchgate.netiwaponline.com Their high surface area and strong reducing power make them suitable for in-situ chemical reduction applications. siremlab.com

The primary reaction between this compound and ZVI nanoparticles is reductive dechlorination. siremlab.com In this process, the zero-valent iron is oxidized, and the chlorinated organic compound is reduced as chlorine atoms are replaced by hydrogen atoms. siremlab.com

Fe0 + R-Cl + H+ → Fe2+ + R-H + Cl-

Two major pathways for the reductive dechlorination of chlorinated ethenes by ZVI have been identified: β-elimination and sequential hydrogenolysis. siremlab.com The β-elimination pathway is often dominant and involves the removal of two chlorine atoms from adjacent carbons, leading to the formation of a new double bond. siremlab.comacs.org Sequential hydrogenolysis involves the stepwise replacement of chlorine atoms with hydrogen. siremlab.comacs.org

The efficiency of reductive dechlorination by ZVI nanoparticles can be influenced by various factors, including the particle size, surface properties, and the presence of other chemical species. acs.org For instance, sulfidation of ZVI nanoparticles has been shown to enhance the dechlorination rates of some chlorinated ethenes by altering the surface chemistry and promoting different reaction pathways. acs.orgacs.org

Chlorinated CompoundDechlorination Pathway with ZVIKey Factors Influencing Reactivity
Chlorinated Ethenesβ-elimination and sequential hydrogenolysis siremlab.comacs.orgNumber and position of chlorine atoms, sulfur content of ZVI acs.org
1,1,1-Trichloroethane (TCA)Reductive dechlorination siremlab.comSurface area of ZVI, pH siremlab.com
Carbon TetrachlorideReductive dechlorination siremlab.comPresence of other contaminants siremlab.com

The reductive dechlorination of chlorinated compounds by ZVI is a surface-mediated process. The reaction occurs on the surface of the iron nanoparticles, where electron transfer from the iron to the chlorinated molecule takes place.

The mechanism involves several steps:

Adsorption: The chlorinated hydrocarbon adsorbs onto the surface of the ZVI nanoparticle.

Electron Transfer: Electrons are transferred from the Fe0 to the adsorbed molecule, leading to the cleavage of a carbon-chlorine bond.

Desorption: The dechlorinated product and chloride ions desorb from the surface.

Computational studies, such as those using density functional theory (DFT), have provided insights into the surface interactions. acs.org These studies suggest that the dechlorination reactions are more favorable at the iron sites compared to other sites that may be present on the surface, such as sulfur sites in sulfidated ZVI. acs.org The accessibility of these reactive iron sites is crucial for high dechlorination efficiency. acs.org

Reactions with other Chemical Oxidants/Reductants

The oxidation and reduction of this compound are critical transformation pathways. While specific studies detailing a broad range of oxidants are limited in publicly available literature, the behavior of the alkene functional group in similar molecules suggests susceptibility to oxidation.

From a reduction standpoint, this compound is a known intermediate in the reductive dechlorination of γ-hexachlorocyclohexane (lindane). This process is often mediated by zero-valent iron (ZVI), a common reductant used in environmental remediation. The transformation of lindane to this compound involves the removal of two chlorine atoms. Further reduction of this compound can proceed to form benzene (B151609) and chlorobenzene (B131634), indicating that the carbon-chlorine bonds and the double bond are susceptible to reduction under these conditions.

The general reactivity of alkenes suggests that this compound could undergo epoxidation when treated with peroxy acids, or dihydroxylation with reagents like osmium tetroxide. However, the electron-withdrawing nature of the four chlorine atoms would likely decrease the nucleophilicity of the double bond, potentially requiring harsher reaction conditions compared to unsubstituted cyclohexene.

Below is a hypothetical representation of potential reduction and oxidation products of this compound based on general alkene reactivity.

Starting MaterialReagent/ConditionPotential Product(s)Reaction Type
This compoundZero-Valent Iron (ZVI)Benzene, ChlorobenzeneReductive Dechlorination
This compoundPeroxy Acid (e.g., mCPBA)3,4,5,6-Tetrachloro-7-oxabicyclo[4.1.0]heptaneEpoxidation
This compoundOsmium Tetroxide (OsO₄) followed by NaHSO₃3,4,5,6-Tetrachlorocyclohexane-1,2-diolDihydroxylation
This compoundH₂ / Pd, Pt, or Ni catalystTetrachlorocyclohexaneCatalytic Hydrogenation

Hydrogen Abstraction by Halogen Atoms

Hydrogen abstraction from the allylic positions of this compound by halogen atoms is a key step in free-radical halogenation reactions. The allylic C-H bonds are generally weaker than vinylic or aliphatic C-H bonds, making them more susceptible to abstraction by radical species. This reaction is typically initiated by heat or UV light, which generates halogen radicals.

The mechanism of allylic halogenation proceeds via a radical chain reaction:

Initiation: A halogen molecule (X₂) undergoes homolytic cleavage to form two halogen radicals (2 X•).

Propagation:

A halogen radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical and a hydrogen halide (HX).

The allylic radical then reacts with a halogen molecule (X₂) to form a halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond.

The presence of four electron-withdrawing chlorine atoms in this compound would be expected to influence the stability of the resulting allylic radical. The inductive effect of the chlorine atoms could destabilize the radical, potentially making hydrogen abstraction more difficult compared to unsubstituted cyclohexene. However, detailed mechanistic studies and quantitative data on the rates and products of hydrogen abstraction from this compound by halogen atoms are not extensively documented in the available literature.

The following table outlines the expected products from the allylic halogenation of this compound.

ReactantReagentExpected Major ProductReaction Type
This compoundN-Bromosuccinimide (NBS), light/heat3-Bromo-4,5,6,7-tetrachlorocyclohexeneAllylic Bromination
This compoundCl₂, high temperature3,4,5,6,7-PentachlorocyclohexeneAllylic Chlorination

Environmental Transformation and Fate of 3,4,5,6 Tetrachlorocyclohexene

Formation as a Degradation Intermediate

3,4,5,6-Tetrachlorocyclohexene (B13899563) (TCCH) is not typically released directly into the environment in large quantities; rather, its presence is primarily the result of the breakdown of hexachlorocyclohexane (B11772) (HCH) isomers. It serves as a key intermediate metabolite in the complex degradation pathways of HCH, a group of organochlorine pesticides that have seen widespread historical use.

TCCH is a well-documented intermediate in the degradation of HCH isomers, particularly under anaerobic conditions. nih.govfrontiersin.orgfrontiersin.org Microbial degradation, a primary driver of HCH transformation in the environment, often proceeds through dechlorination steps that result in the formation of various TCCH isomers. nih.govfrontiersin.org Several bacterial strains have been identified that facilitate this transformation. For instance, washed cell suspensions of Clostridium sphenoides have been shown to metabolize HCH isomers into their corresponding TCCH intermediates. publish.csiro.aunih.govnih.gov The process generally involves dichloroelimination reactions, where two chlorine atoms are removed from the HCH molecule to form the double bond characteristic of tetrachlorocyclohexene. nih.govfrontiersin.orgfrontiersin.org This transformation has been observed in various environments, including contaminated soils and sediments, as well as in laboratory cultures of specific microorganisms like Clostridium rectum and sulfate-reducing bacteria. nih.govnih.govwur.nl The formation of TCCH is a critical step, as it is subsequently metabolized further, often leading to less chlorinated and more readily degradable compounds like chlorobenzene (B131634) and benzene (B151609). nih.govnih.govmdpi.com

The transformation of HCH to TCCH is stereospecific, meaning the specific isomer of HCH determines the resulting isomer of TCCH. Research has consistently shown that different HCH isomers yield distinct TCCH isomers.

γ-HCH (Lindane) to γ-TCCH : The anaerobic degradation of γ-HCH (lindane) prominently features the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH). nih.govnih.govnih.gov This conversion has been demonstrated in studies using various anaerobic bacteria, including Clostridium sphenoides, Clostridium rectum, and sulfate-reducing bacteria like Desulfovibrio gigas and Desulfococcus multivorans. nih.govnih.govnih.govwur.nl The process is a key step in the anaerobic pathway, where γ-HCH undergoes dichloroelimination to produce γ-TCCH, which is then further degraded. nih.govfrontiersin.org

α-HCH to δ-TCCH : The α-isomer of HCH is known to degrade via δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). nih.govnih.govnih.gov Studies with Clostridium sphenoides confirmed that washed cell suspensions degraded α-HCH to δ-TCCH. nih.govnih.gov The anaerobic metabolic pathway for α-HCH involves this dechlorination to tetrachlorocyclohexene as a central intermediate. pops.int

β-HCH to δ-TCCH : The β-isomer of HCH, often the most recalcitrant, can also be degraded anaerobically. pops.int Its metabolic pathway involves dechlorination to tetrachlorocyclohexene. pops.int Specifically, the anaerobic biodegradation of β-HCH can proceed via the formation of δ-TCCH through successive dichloroeliminations. nih.govethz.ch

The table below summarizes the transformation of specific HCH isomers to their corresponding TCCH intermediates by various bacterial species.

HCH IsomerTCCH IntermediateDegrading Microorganism(s)ConditionReference(s)
γ-HCH (Lindane)γ-TCCHClostridium sphenoidesAnaerobic nih.gov, nih.gov
γ-HCH (Lindane)γ-TCCHClostridium rectumAnaerobic wur.nl
γ-HCH (Lindane)γ-TCCHDesulfococcus multivorans, Desulfovibrio gigasAnaerobic nih.gov, nih.gov
α-HCHδ-TCCHClostridium sphenoidesAnaerobic nih.gov, nih.gov, nih.gov
β-HCHδ-TCCHDehalobacter sp.Anaerobic nih.gov, ethz.ch

Environmental Persistence and Transport Mechanisms

TCCH is considered moderately persistent in soil, with its stability being greater in colder climates. pops.int The strong adsorption of HCH isomers and their metabolites onto soil particles can limit their bioavailability for microbial degradation. nih.gov Degradation is often observed to be much faster in liquid or slurry systems compared to soil, where the compounds are more accessible to microorganisms. nih.gov This suggests that the mobility of TCCH in the subsurface is a key factor controlling its degradation rate.

Advanced Analytical Techniques for 3,4,5,6 Tetrachlorocyclohexene and Its Derivatives

Chromatographic Methods

Chromatography is a fundamental technique for separating complex mixtures of compounds. For chlorinated hydrocarbons like 3,4,5,6-tetrachlorocyclohexene (B13899563), gas chromatography is particularly well-suited due to their volatility.

Gas chromatography (GC) is a powerful tool for separating and quantifying volatile organic compounds. In the analysis of this compound, two common detectors are employed: the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD).

The Flame Ionization Detector (FID) is a widely used detector that exhibits a good response to most organic compounds. It is known for its robustness and a wide linear range. While not specific to halogenated compounds, it can be used for quantification when the sample matrix is relatively clean. conicet.gov.ar

The Electron Capture Detector (ECD) , on the other hand, is highly sensitive to electrophilic compounds, particularly halogenated hydrocarbons. conicet.gov.ar This makes it an ideal choice for detecting trace amounts of this compound and its chlorinated derivatives in environmental samples. conicet.gov.arhealthcouncil.nl The high sensitivity of the ECD allows for the detection of these compounds at very low concentrations, which is essential for monitoring environmental contamination. researchgate.net

A study on the degradation of lindane, a related chlorinated pesticide, utilized GC with both FID and ECD for the simultaneous quantification of lindane and its degradation products. conicet.gov.ar The aqueous samples were first extracted with n-hexane, and then the organic extract was injected into the GC system. conicet.gov.ar This dual-detector setup provides comprehensive data, with the FID offering general organic compound information and the ECD providing specific, high-sensitivity data for the chlorinated analytes. conicet.gov.ar

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique that combines the separation power of GC with the identification capabilities of mass spectrometry. epa.govepa.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for unambiguous identification. researchgate.net

GC-MS has been instrumental in identifying this compound as an intermediate in the degradation of more complex chlorinated pesticides like hexachlorocyclohexane (B11772) (HCH). epa.govepa.govsci-hub.se For instance, in studies investigating the microbial degradation of HCH, GC-MS was used to identify and quantify the various metabolites formed, including different isomers of tetrachlorocyclohexene. sci-hub.se Similarly, in the chemical remediation of HCH-contaminated sites, GC-MS analysis confirmed the formation of this compound as a key intermediate product. epa.govepa.gov

The technique is also used to differentiate between various isomers of tetrachlorocyclohexene and other related compounds, which is crucial as the toxicity and environmental behavior of these isomers can vary significantly. researchgate.net

While gas chromatography is generally preferred for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of its degradation products or in complex matrices where direct GC injection is not feasible. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the context of chlorinated compound analysis, HPLC is often used for the determination of related, more polar compounds that are not easily analyzed by GC. For example, an HPLC method was developed for the determination of chlorobenzenes and other related compounds in industrial wastewater. epa.gov While not directly analyzing for this compound, this demonstrates the utility of HPLC in the broader analysis of chlorinated pollutants. In some biodegradation studies, HPLC has been used to monitor the disappearance of parent compounds and the appearance of metabolites, which can include tetrachlorocyclohexene derivatives. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of compounds, which is essential for confirming their identity and elucidating their stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is particularly valuable for the structural elucidation of complex organic molecules like the various isomers of this compound.

Proton Magnetic Resonance (PMR), or ¹H NMR, spectroscopy is a key application of NMR that focuses on the hydrogen nuclei within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in a PMR spectrum, it is possible to determine the connectivity of atoms and the stereochemical relationships between different protons in the molecule.

PMR studies have been fundamental in the structural elucidation and assignment of configurations to various isomers of this compound and its derivatives. oup.comtandfonline.com For example, high-frequency PMR (at 220 MHz and 300 MHz) has been used to differentiate between diastereomers of related compounds synthesized from tetrachlorocyclohexene isomers. oup.comoup.comtandfonline.com The increased resolution at higher magnetic field strengths is often necessary to interpret the complex spectra of these molecules, which would be difficult to analyze at lower frequencies like 60 or 100 MHz. oup.com

In one study, the configurations of new iodopentachlorocyclohexanes, synthesized from a diastereomer of this compound, were confirmed using 220 MHz PMR spectra. oup.com The analysis of the spectra allowed for the determination of the conformation and configuration of the molecules. oup.com Similarly, the configurations of newly synthesized bromopentachlorocyclohexanes and bromotrichlorocyclohexenes derived from different isomers of this compound were established through 300 MHz NMR studies. oup.comtandfonline.com These studies highlight the indispensable role of PMR in definitively assigning the complex stereochemistry of these chlorinated alicyclic compounds. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Approaches to NMR Spectra

Computational methods are indispensable for the complete interpretation of the complex Nuclear Magnetic Resonance (NMR) spectra of this compound isomers. tandfonline.com While 60 MHz proton NMR spectra can be challenging to interpret directly, higher frequency instruments (e.g., 100 MHz and 220 MHz) provide better resolution, allowing for the assignment of olefinic and C-H protons. tandfonline.com

To achieve a definitive understanding of the spectra, theoretical computations are employed. For instance, the LAOCN3 program, utilized with an IBM System 360/67 computer, can compute a theoretical spectrum for diastereomers like the DL(346/5) or γ-isomer of this compound. tandfonline.com This computational approach can generate a large number of theoretical lines, which, after appropriate combinations, yield a spectrum that shows excellent agreement in both frequency and intensity with experimentally observed lines. tandfonline.com These computational studies have been crucial in confirming the configurations and conformations of various isomers, such as assigning the DL(1346/25) configuration to the diastereomer with a melting point of 106°C. tandfonline.com

Table 1: Proton NMR Spectral Characteristics of this compound Isomers tandfonline.com

Proton TypeChemical Shift RegionNotes
Olefinic protonsDownfieldReadily assigned in 100 MHz and 220 MHz spectra.
Allylic Cl-C-H protonsDownfield relative to saturated Cl-C-H
Saturated Cl-C-H protonsUpfield relative to allylic Cl-C-HSignals from H-4 and H-5.

Infrared (IR) Spectroscopy (e.g., Vapor Phase IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and confirming the identity of this compound isomers. tandfonline.comoup.com Vapor phase IR spectra are available and serve as a reference for the compound. nih.gov Researchers have utilized IR spectra, often recorded with spectrophotometers like the Shimadzu AR-275, to identify and confirm the structure of synthesized α-BTC and γ-BTC isomers. tandfonline.comoup.com The spectra are typically compared with authentic specimens to ensure correct identification. tandfonline.com

UV-Visible Spectroscopy for Monitoring Transformations

UV-Visible spectroscopy is a valuable tool for monitoring the transformation and degradation of this compound and related compounds. researchgate.netwur.nl For example, in studies of the electrolytic treatment of lindane, a related hexachlorocyclohexane, UV-Visible spectroscopy is used to follow the degradation process. researchgate.net The disappearance of the parent compound and the appearance of intermediates and final products can be tracked by changes in the UV-Vis spectrum over time. researchgate.net This technique is particularly useful in kinetic studies to determine reaction rates and pathways. acs.org

Mass Spectrometry (MS) for Fragment Analysis

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of this compound and its degradation products. nih.govwur.nl The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. wur.nl

In the anaerobic degradation of β-hexachlorocyclohexane (β-HCH), mass spectral analysis of an intermediate product revealed a parent molecular ion at m/z 218. wur.nl A significant fragment at m/z 183, corresponding to the loss of a chlorine atom, and a base peak at m/z 147, representing the further loss of a chlorine and a hydrogen atom, were observed. wur.nl This fragmentation pattern is consistent with that of this compound (TeCCH), indicating a dihalo-elimination pathway. wur.nlresearchgate.net

Table 2: Key Mass Spectral Fragments of this compound nih.govwur.nl

m/zInterpretation
218Parent molecular ion [M]+
183[M-Cl]+
147[M-Cl-HCl]+ (Base Peak)
111
149

Data sourced from NIST Mass Spectrometry Data Center for C6H6Cl4 and degradation studies. nih.govwur.nl

Sample Preparation and Preconcentration Methods

Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with complex environmental matrices or low concentrations. psu.edu Common techniques involve isolation and concentration of the target analytes to make them more suitable for instrumental analysis. psu.edu

For the analysis of related compounds like lindane in aqueous samples, a liquid-liquid extraction (L-L extraction) is often employed. uclm.es For instance, aqueous samples can be extracted with a solvent like ethyl acetate (B1210297), followed by separation of the phases using a vortex stirrer and centrifugation. uclm.es For samples in a methanol (B129727) matrix, a similar extraction with ethyl acetate can be used before analysis by GC. uclm.es These extraction procedures are essential to remove interferences and concentrate the analyte for sensitive detection by methods such as Gas Chromatography with an Electron Capture Detector (GC-ECD). tandfonline.comuclm.es

Isotope Ratio Mass Spectrometry (IRMS) for Environmental Tracing

Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a sophisticated technique for tracing the environmental fate and transformation of chlorinated compounds like the isomers of hexachlorocyclohexane (HCH), the precursor to this compound. ethz.chuni-tuebingen.deresearchgate.net This method measures the stable isotope ratios (e.g., ¹³C/¹²C) of a specific compound, which can change predictably during microbial degradation or other transformation processes. nih.gov

By analyzing the carbon isotopic compositions (δ¹³C), researchers can track the biotransformation of HCH isomers. ethz.chnih.gov The analysis is performed on systems like a Thermo Scientific Trace GC coupled to a Delta plus XL or Delta V plus IRMS through a combustion interface. ethz.ch This technique provides direct evidence of in-situ degradation and can help to distinguish between different transformation pathways (e.g., aerobic vs. anaerobic). uni-tuebingen.denih.gov While powerful, the low chromatographic resolution for certain isotope ratio measurements, such as ²H/¹H, can sometimes be a limiting factor. ethz.ch

Theoretical and Computational Studies of 3,4,5,6 Tetrachlorocyclohexene

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of 3,4,5,6-tetrachlorocyclohexene (B13899563) are fundamental to its chemical behavior. Computational methods offer deep insights into these structural characteristics.

Ab Initio and Density Functional Theory (DFT) Calculations of Geometries

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric parameters of molecules with high accuracy. For this compound, these calculations would typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), rely solely on first principles without empirical parameters, offering high reliability. rsc.org DFT methods, like B3LYP, incorporate electron correlation in a computationally efficient manner, making them a popular choice for molecules of this size. researchgate.net The choice of basis set, such as 6-31+G(d,p) or cc-pVTZ, is crucial for obtaining accurate results. rsc.orgresearchgate.net These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the various possible isomers of this compound.

Table 1: Representative Theoretical Methods for Geometric Optimization

Method Description Typical Basis Set
Ab Initio (MP2) A post-Hartree-Fock method that includes electron correlation. cc-pVTZ
DFT (B3LYP) A hybrid functional that combines Hartree-Fock theory with DFT. 6-31+G(d,p)

Conformational Preferences and Energy Landscapes

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. The substituents (chlorine and hydrogen atoms) can be in axial or equatorial positions, leading to a complex conformational landscape. Theoretical studies on related polychlorinated cyclohexanes have shown that the relative energies of different conformers can be determined to predict the most stable arrangements. rsc.org

Computational analysis involves identifying all possible stereoisomers and their corresponding low-energy conformations, such as chair, boat, and twist-boat. By calculating the single-point energies of these conformers, a potential energy landscape can be constructed. This landscape reveals the relative stabilities of the conformers and the energy barriers for interconversion between them. For polychlorocyclohexanes, the preference for chlorine atoms to occupy equatorial positions to minimize steric hindrance is a key factor, though electrostatic interactions also play a significant role. rsc.org

Electronic Structure and Bonding Properties

The arrangement of electrons within this compound dictates its reactivity and physical properties. Computational chemistry provides a quantitative description of its electronic characteristics.

Charge Distribution and Dipole Moment Computations

The electronegativity difference between carbon, hydrogen, and chlorine atoms in this compound leads to an uneven distribution of electron density. DFT and ab initio calculations can be used to compute the partial atomic charges on each atom in the molecule. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity profile.

Table 2: Calculated Electronic Properties for a Hypothetical Conformer of this compound

Property Calculated Value
Dipole Moment ~2.0 - 3.0 Debye
Energy of HOMO (Value in eV)
Energy of LUMO (Value in eV)
HOMO-LUMO Gap (Value in eV)

(Note: The values in this table are illustrative for a typical polychlorinated cycloalkane and would require specific calculations for this compound.)

Reactivity Modeling and Mechanistic Prediction

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions.

Potential Energy Surface (PES) Scans for Reaction Pathways

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes that occur as a molecule undergoes a chemical reaction or conformational change. q-chem.comq-chem.com For this compound, a PES scan could be used to model reactions such as dehydrochlorination or addition reactions across the double bond.

The process involves systematically varying one or more geometric parameters, such as a bond length or a dihedral angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. uni-muenchen.dereadthedocs.io The resulting energy profile can identify transition states (energy maxima) and intermediates (energy minima) along a reaction pathway. q-chem.com This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For instance, scanning the C-Cl bond distance would provide insight into the energy required for bond cleavage.

Spectroscopic Data Prediction

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation. For this compound, theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide valuable data that complements experimental findings.

NMR Spectra Simulation: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts.

The accuracy of predicted NMR spectra depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). Calculations are typically performed on geometries that have been optimized at a suitable level of theory. The computed isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Tetrachlorocyclohexene Isomer This table presents hypothetical data illustrative of a computational prediction for an isomer of this compound, as specific literature values were not available. The values are based on typical shifts for similar chlorinated cyclic alkenes.

Atom Predicted Chemical Shift (ppm) - In Vacuo Predicted Chemical Shift (ppm) - with Solvent Model (CDCl₃)
H (vinylic) 6.15 5.95
H (CHCl) 4.80 4.65
C (vinylic) 130.5 129.0
C (CHCl) 65.2 64.0

IR Spectra Simulation: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved through a vibrational analysis, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes are analyzed for changes in the molecular dipole moment; a mode is IR active if it induces a change in the dipole moment.

DFT methods, such as B3LYP, combined with Pople-style basis sets like 6-31G(d), are widely used for these calculations. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. This scaling factor is typically determined by comparing calculated and experimental frequencies for a range of similar compounds.

Table 3: Predicted Principal IR Absorption Frequencies for a Tetrachlorocyclohexene Isomer This table presents hypothetical data illustrative of a computational prediction for an isomer of this compound. Assignments are based on general frequency regions for known functional groups.

Calculated Frequency (cm⁻¹) (Scaled) Predicted Intensity Vibrational Mode Assignment
3050 Medium =C-H Stretch
2980 Medium-Weak C-H Stretch
1640 Weak C=C Stretch
1250 Strong C-H Bend
780 Strong C-Cl Stretch
710 Strong C-Cl Stretch

These computational tools provide a framework for understanding the structural and reactive properties of this compound, offering insights that are often difficult to obtain through experimental means alone.

Applications of 3,4,5,6 Tetrachlorocyclohexene in Non Prohibited Contexts

Role as an Intermediate in Organic Synthesis

As a reactive intermediate, 3,4,5,6-tetrachlorocyclohexene (B13899563) serves as a starting point for the synthesis of more complex molecules. Its structural features, including a double bond and multiple chlorine atoms, allow for a variety of chemical transformations.

Precursor to Other Chlorinated Cycloalkanes and Aromatics

Research has demonstrated the utility of this compound (sometimes abbreviated as BTC) isomers as precursors in the synthesis of other chlorinated compounds. For instance, specific diastereomers of pentachlorocyclohexane have been synthesized through the selective reduction of this compound isomers using reagents like lithium aluminum hydride. tandfonline.com This process allows for the controlled substitution of a chlorine atom with hydrogen, leading to the formation of targeted pentachlorocyclohexane structures. tandfonline.com

Furthermore, this compound is an intermediate in reaction pathways that can yield aromatic compounds. In the context of environmental degradation, the breakdown of γ-hexachlorocyclohexane (lindane) proceeds through γ-3,4,5,6-tetrachlorocyclohexene (γ-TeCCH). lehigh.eduwur.nl This intermediate can be further transformed through subsequent elimination and dehydrohalogenation reactions to form aromatics such as benzene (B151609) and chlorobenzene (B131634). wur.nldeswater.com For example, under certain anaerobic conditions, the degradation of γ-HCH by Clostridium rectum was proposed to proceed via TeCCH to ultimately form chlorobenzene. wur.nl Similarly, degradation pathways involving zero-valent iron can result in benzene as an end product. lehigh.edudeswater.com

Relevance in Material Science (General)

The direct application of this compound as a component in the formulation of materials is not widely documented. Instead, its relevance in material science is primarily as a target compound for the development and evaluation of advanced materials designed for environmental remediation. mdpi.com Materials such as nanoscale zero-valent iron (nZVI), modified adsorbents, and biocomposites like chitosan-β cyclodextrin (B1172386) are engineered to capture or degrade persistent organic pollutants. mdpi.comnih.gov The effectiveness of these new materials is often tested using key intermediates like this compound, which are known to form during the breakdown of widespread contaminants. mdpi.com Therefore, the compound serves as a crucial benchmark for assessing the performance and reaction kinetics of novel remediation materials.

Research Context in Environmental Remediation Technologies

The most significant context for this compound is in the field of environmental science, where it is recognized as a key intermediate in the degradation of hexachlorocyclohexane (B11772) (HCH) isomers, particularly the insecticide lindane (γ-HCH). lehigh.edunih.gov HCH is a persistent organic pollutant, and its breakdown in the environment, whether through natural microbial action or engineered remediation technologies, often involves the formation of this compound. lehigh.eduwur.nl It appears as an intermediate in both anaerobic and aerobic degradation pathways. wur.nlnih.govresearchgate.net

As a Target Compound for Abatement Technologies

Because it is a common and identifiable waypoint in the degradation of HCH, this compound has become a specific target for the development and monitoring of abatement technologies. The goal of these technologies is not only to break down the parent pesticide but also to ensure the complete destruction of such intermediates, preventing their accumulation.

Numerous studies focus on the use of nanoscale zero-valent iron (nZVI) for the remediation of groundwater and soil contaminated with lindane. lehigh.edu In this abiotic process, nZVI acts as a reducing agent, degrading lindane through a reductive dihaloelimination pathway. lehigh.edu A primary and major intermediate product identified and quantified in these reactions is γ-3,4,5,6-tetrachlorocyclohexene (γ-TeCCH). lehigh.eduresearchgate.netresearchgate.net The rate of its formation and subsequent disappearance is a critical parameter used to evaluate the efficiency of the nZVI treatment. lehigh.edu

Similarly, in biotic remediation approaches, certain microorganisms are studied for their ability to break down HCH. For example, anaerobic degradation of lindane by bacteria like Clostridium species proceeds via the formation of TeCCH as the first major intermediate. wur.nlresearchgate.net Therefore, research into microbial consortia and specific bacterial strains for bioremediation must account for the transformation of HCH to tetrachlorocyclohexene and its subsequent degradation. sci-hub.se Its presence confirms that the initial degradation step has occurred, and its removal indicates the continuation of the remediation process toward less toxic end products like benzene and chloride. deswater.comresearchgate.net

Table of Degradation Intermediates

The following table outlines the key compounds involved in the widely studied degradation pathway of Lindane using nanoscale zero-valent iron (nZVI), highlighting the role of this compound.

Parent Compound Key Intermediate Further Intermediates/Products Final Products Remediation Technology Supporting References
γ-Hexachlorocyclohexane (Lindane)γ-3,4,5,6-Tetrachlorocyclohexene (γ-TeCCH)γ-2,3,4,5,6-Pentachlorocyclohexene, DichlorocyclohexadieneBenzene, Biphenyl, Trichlorobenzenes, ChlorideNanoscale Zero-Valent Iron (nZVI) lehigh.edu, deswater.com, researchgate.net, researchgate.net
γ-Hexachlorocyclohexane (Lindane)γ-3,4,5,6-Tetrachlorocyclohexene (γ-TeCCH)5,6-Dichlorocyclohexa-1,2-dieneChlorobenzeneAnaerobic Biodegradation (Clostridium rectum) wur.nl

Future Research Directions and Unexplored Avenues for 3,4,5,6 Tetrachlorocyclohexene

Development of More Efficient and Selective Synthetic Routes

The synthesis of specific isomers of 3,4,5,6-tetrachlorocyclohexene (B13899563) is crucial for detailed toxicological and environmental studies. Current methods often result in isomeric mixtures that are challenging to separate. Future research should prioritize the development of highly selective and efficient synthetic pathways.

One promising approach involves the refinement of the Diels-Alder reaction. oup.comacs.orgoup.com For instance, the reaction between trans,trans-1,4-dichloro-1,3-butadiene and trans-dichloroethylene has been shown to produce γ-3,4,5,6-tetrachlorocyclohexene. oup.comoup.com Further investigation into catalysts and the use of antioxidants could significantly improve the yield and stereoselectivity of this reaction. oup.comacs.org

Another avenue is the controlled reduction of more heavily chlorinated precursors like pentachlorocyclohexene (PCCHE) isomers. tandfonline.comtandfonline.com The use of reducing agents such as lithium aluminum hydride (LiAlH4) has been demonstrated to yield specific TCCH isomers, including the (34/5)-, (3/45)-, and (35/4)-isomers. tandfonline.comtandfonline.com Future work could explore alternative reducing agents and reaction conditions to fine-tune the isomeric output.

PrecursorReagentResulting TCCH Isomer(s)
trans,trans-1,4-dichloro-1,3-butadiene & trans-dichloroethyleneHeatγ-3,4,5,6-Tetrachlorocyclohexene
(36/45)-Pentachlorocyclohexene (I)LiAlH4(3/45)-Tetrachlorocyclohexene (VI)
(34/56)-Pentachlorocyclohexene (II)LiAlH4(34/5)-Tetrachlorocyclohexene (V)
(35/46)-Pentachlorocyclohexene (IV)LiAlH4(35/4)-Tetrachlorocyclohexene (VII)

Table 1: Selected Synthetic Routes to this compound Isomers. oup.comoup.comtandfonline.comtandfonline.com

Advanced Mechanistic Elucidation of Complex Transformations

Understanding the precise mechanisms by which this compound is formed and transformed is critical for predicting its environmental fate and developing remediation strategies. TCCH is a known intermediate in both the biotic and abiotic degradation of lindane. nih.govwur.nl

Under anaerobic conditions, the degradation of γ-HCH can proceed through dichloroelimination to form γ-TCCH. nih.govwur.nl Further reactions can lead to the formation of chlorobenzene (B131634). wur.nl The oxidation of TCCH by cytochrome P450 enzymes in organisms like houseflies and rats also points to complex allylic rearrangement mechanisms. nih.gov

Future research should employ advanced computational modeling and isotopic labeling studies to elucidate the transition states and reaction pathways involved in these transformations. This will provide a deeper understanding of the factors controlling the formation and degradation of different TCCH isomers.

Integration of Multi-Omics Approaches in Biotransformation Studies

The biotransformation of this compound by microorganisms is a key process in its environmental degradation. nih.govnih.gov Several bacterial strains, particularly from the family Sphingomonadaceae, are known to degrade hexachlorocyclohexane (B11772) (HCH) isomers. nih.gov The initial steps often involve dehydrochlorination by LinA enzymes, leading to the formation of intermediates like PCCH and subsequently TCCH. nih.govnih.gov

Future studies should leverage multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic view of the microbial degradation pathways. This will help in identifying the specific genes, enzymes (like dehalogenases), and metabolic networks responsible for TCCH transformation. nih.govnih.gov Such knowledge is essential for developing effective bioremediation technologies for sites contaminated with HCH and its degradation products. nih.govnih.gov

Refinement of Analytical Techniques for Trace Level Detection and Speciation

Accurate and sensitive detection of this compound isomers in environmental matrices is challenging but essential for risk assessment. Current analytical methods often rely on gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Future research should focus on refining these techniques to achieve lower detection limits and better speciation of the various TCCH isomers. This could involve the development of novel sample preparation methods to minimize matrix interference and the use of high-resolution mass spectrometry for unambiguous identification. Techniques like liquid chromatography-mass spectrometry (LC-MS) could also be further explored for the analysis of TCCH and its transformation products. researchgate.net

Analytical TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of TCCH as an intermediate in photocatalytic degradation of lindane. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of biodegradation products, including δ-3,4,5,6-Tetrachlorocyclohexene. researchgate.net
Proton Magnetic Resonance (PMR) SpectroscopyStructural elucidation of synthesized TCCH isomers. tandfonline.comtandfonline.com

Table 2: Analytical Techniques for this compound.

Predictive Modeling of Environmental Fate and Persistence under Diverse Conditions

The environmental fate of this compound is influenced by a variety of factors including soil type, temperature, and the presence of microbial populations. researchgate.netmdpi.com Its lipophilic nature, indicated by a LogP of 2.99, suggests a tendency for bioaccumulation. vulcanchem.com The persistence of TCCH in the environment is a significant concern, with microbial degradation in soil being a slow process. vulcanchem.com

Future research should focus on developing robust predictive models for the environmental fate and persistence of TCCH under diverse climatic and geological conditions. These models should integrate data on its physicochemical properties, abiotic degradation rates (e.g., photodegradation), and biotic transformation pathways. vulcanchem.com Such models will be invaluable for predicting the long-term environmental impact of HCH contamination and for designing effective site management strategies.

Exploration of Novel Non-Prohibited Applications

While this compound is primarily known as a degradation product of a banned pesticide, its chemical structure may offer potential for novel, non-prohibited applications. nih.govvulcanchem.com Its reactivity, stemming from the double bond and chlorine substituents, could be harnessed for the synthesis of other valuable chemical intermediates.

Future exploratory research could investigate the use of TCCH as a building block in organic synthesis. For example, its diene structure could be functionalized through various addition and substitution reactions to create new molecules with potentially useful properties. Any exploration in this area must be conducted with a thorough assessment of the potential environmental and toxicological implications of the resulting products.

Q & A

Q. How can 3,4,5,6-tetrachlorocyclohexene be identified as a degradation intermediate in hexachlorocyclohexane (HCH) remediation studies?

Methodological Answer: To identify this compound as a transient intermediate during HCH degradation:

  • Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. For example, γ-3,4,5,6-tetrachlorocyclohexene was detected during lindane dechlorination by zero-valent iron nanoparticles (nZVI) in aqueous systems .
  • Isotopic Labeling : Track chlorine loss via stable isotope probing (e.g., δ³⁷Cl) to confirm sequential dechlorination steps .
  • Reference Standards : Compare retention times and fragmentation patterns with synthesized standards (e.g., α-3,4,5,6-tetrachlorocyclohexene; CAS 319-81-3) .

Q. What methods are recommended for synthesizing and purifying this compound for laboratory studies?

Methodological Answer:

  • Synthesis Routes : Catalytic dechlorination of γ-hexachlorocyclohexane (HCH) using nZVI in ethanol-water mixtures under inert atmospheres (e.g., N₂) yields γ-3,4,5,6-tetrachlorocyclohexene as a major intermediate .
  • Purification : Column chromatography (silica gel, hexane/dichloromethane eluent) or recrystallization from ethanol.
  • Purity Assessment : Validate via X-ray diffraction (XRD) for crystallinity and differential scanning calorimetry (DSC) to confirm phase transitions (melting point: 353–399 K) .

Q. How can thermodynamic properties (e.g., sublimation enthalpy) of this compound be experimentally determined?

Methodological Answer:

  • Calorimetry : Use vapor pressure measurements (e.g., transpiration method) across 353–399 K to calculate sublimation enthalpy (ΔsubH° = 58.0 kJ·mol⁻¹) .
  • Gas Chromatography (GC) : Compare retention indices with reference compounds to estimate vaporization enthalpies .

Advanced Research Questions

Q. How can NMR spectroscopy resolve diastereomeric configurations of this compound?

Methodological Answer:

  • Experimental Setup : Acquire ²²⁰ MHz ¹H NMR spectra at controlled temperatures (e.g., 22°C) to observe splitting patterns from coupling constants (J-values) .
  • Computational Modeling : Simulate spectra using programs like LAOCN3 to optimize chemical shifts and coupling constants. For example, iterative computations matched 39 experimental lines with <5% deviation .
  • Stereochemical Assignment : Compare experimental data with diastereomer-specific shifts (e.g., DL(1346/25) vs. DL(346/5)) .

Q. How do enzymatic interactions (e.g., cytochrome P450) alter the hydroxylation pathways of this compound?

Methodological Answer:

  • In Vitro Assays : Incubate the compound with rat or housefly microsomal enzymes to detect allylic transposition products (e.g., chlorobenzene derivatives) via LC-MS/MS .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., 3,3,6,6-tetradeutero-cyclohexene) to study hydrogen abstraction mechanisms during hydroxylation .
  • Regiochemical Analysis : Quantify product ratios (e.g., 20–40% allylic rearrangements) to assess enzyme-substrate specificity .

Q. How can contradictory degradation pathways (aerobic vs. anaerobic) for this compound be resolved?

Methodological Answer:

  • Pathway Mapping : Use genomic and proteomic data from degrading microbes (e.g., Sphingomonas paucimobilis UT26) to identify key enzymes (e.g., dehalogenases) under aerobic vs. anaerobic conditions .
  • Stable Isotope Probing (SIP) : Track ¹³C-labeled intermediates in sediment microcosms to distinguish between reductive dechlorination (anaerobic) and oxidative pathways (aerobic) .
  • Controlled Reactor Studies : Compare degradation rates in O₂-depleted vs. O₂-rich environments, monitoring benzene/chlorobenzene ratios as endpoint indicators .

Q. What strategies optimize enantiomeric resolution of this compound diastereomers for toxicity studies?

Methodological Answer:

  • Chiral Chromatography : Use β-cyclodextrin-based GC columns or capillary electrophoresis (CE) with chiral selectors (e.g., sulfated β-cyclodextrin) .
  • Crystallographic Analysis : Resolve (+/-)-3r,4t,5t,6c-tetrachloro-cyclohexene enantiomers via X-ray crystallography and compare with computed stereodescriptors .
  • Toxicity Profiling : Assess enantiomer-specific inhibition of acetylcholinesterase or cytochrome P450 isoforms using in vitro bioassays .

Q. How can reaction conditions be optimized to minimize competing pathways during this compound synthesis?

Methodological Answer:

  • Fractional Factorial Design : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, nZVI in 1:1 ethanol-water at 25°C minimizes side-product formation .
  • Kinetic Modeling : Use pseudo-first-order rate constants to identify rate-limiting steps (e.g., Cl⁻ release during dechlorination) .
  • In Situ Monitoring : Employ Raman spectroscopy or online GC to detect intermediates and adjust conditions dynamically .

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